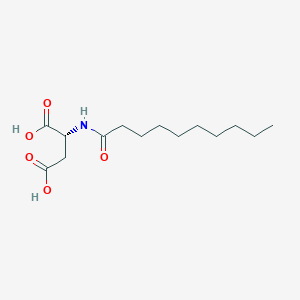

(2R)-2-decanamidobutanedioicacid

Description

Contextualization within Amide and Dicarboxylic Acid Chemical Space

(2R)-2-decanamidobutanedioic acid is structurally defined by two key functional groups: an amide linkage and a dicarboxylic acid moiety. The amide group, formed from the reaction of a carboxylic acid and an amine, is a fundamental component of peptides and proteins and is prevalent in a vast array of biologically active molecules. nih.gov Its ability to participate in hydrogen bonding provides structural rigidity and specific interactions with biological targets. nih.govajchem-a.com

The dicarboxylic acid feature, specifically a butanedioic acid (succinic acid) backbone, provides two carboxylic acid groups. These groups can engage in ionic interactions and hydrogen bonding, significantly influencing the molecule's solubility and its ability to bind to protein targets. researchgate.net The combination of a lipophilic decanamide (B1670024) tail and a hydrophilic dicarboxylic acid head gives the molecule amphipathic properties, which can be critical for its biological function and transport across cellular membranes.

The general class of N-acyl-L-aspartic acids, to which (2R)-2-decanamidobutanedioic acid belongs, are derivatives of the proteinogenic amino acid L-aspartic acid. ebi.ac.uk These compounds are subjects of interest in various biological contexts. For instance, N-acetyl-L-aspartic acid is a well-studied metabolite in the brain. nih.govebi.ac.uk

Significance of Stereochemical Control in Biological Interactions

The " (2R)-" designation in (2R)-2-decanamidobutanedioic acid signifies a specific three-dimensional arrangement of atoms, known as stereochemistry. It is widely recognized that the stereochemistry of a molecule is paramount for its biological activity. ontosight.ainih.gov Biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with different stereoisomers of a small molecule. nih.govrsc.org

This stereoselectivity can manifest in various ways, including differences in binding affinity, efficacy, and metabolic stability between enantiomers. rsc.org Therefore, the precise control of stereochemistry during the synthesis of novel compounds is a critical aspect of medicinal chemistry and chemical biology research. patsnap.commdpi.comacs.org The synthesis of chiral dicarboxylic acids and their derivatives often requires specialized methods to ensure high enantiomeric purity. jst.go.jprsc.org

Overview of Current Research Trajectories for Novel Small Molecules

Current research in small molecule discovery is heavily focused on developing compounds with high target specificity to maximize therapeutic effects while minimizing off-target side effects. Several key trends are shaping this field:

Targeted Covalent Inhibitors: Molecules that form a covalent bond with their biological target can offer enhanced potency and prolonged duration of action.

Allosteric Modulators: These molecules bind to a site on a protein distinct from the active site, offering a more subtle and potentially more specific way to modulate protein function. nih.gov

Fragment-Based Drug Discovery: This approach involves screening small, low-complexity molecules (fragments) that bind to a target, and then growing or combining these fragments to create a more potent lead compound.

Biologically-Inspired Scaffolds: Natural products continue to be a rich source of inspiration for the design of novel small molecules with diverse and potent biological activities. nih.govnih.gov

The exploration of N-acylated amino acids like (2R)-2-decanamidobutanedioic acid aligns with these trends, as modifications to the acyl chain, the amino acid core, and the carboxylic acid groups can be systematically explored to optimize biological activity. nih.govnih.gov The development of novel synthetic methods to create libraries of such compounds with high stereochemical purity is an active area of research. acs.org

Chemical Properties of (2R)-2-decanamidobutanedioic Acid

| Property | Value | Source |

| Molecular Formula | C14H25NO5 | nih.gov |

| Molecular Weight | 287.35 g/mol | nih.gov |

| IUPAC Name | (2R)-2-(decanoylamino)butanedioic acid | nih.gov |

| CAS Number | 1787337-85-2 | cymitquimica.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(decanoylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15-11(14(19)20)10-13(17)18/h11H,2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJCTRAECJWNOS-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2r 2 Decanamidobutanedioic Acid and Analogues

Asymmetric Synthesis Strategies for the Butanedioic Acid Moiety

A crucial step in the synthesis of (2R)-2-decanamidobutanedioic acid is the stereocontrolled formation of the chiral butanedioic acid (succinic acid) backbone. This is often achieved through asymmetric synthesis, which allows for the selective production of the desired enantiomer. Key strategies include diastereoselective synthesis and enantioselective catalysis.

Diastereoselective Synthesis

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others. In the context of synthesizing the butanedioic acid moiety, this can involve several approaches:

Chiral Auxiliaries in Conjugate Additions: Homochiral lithium N-benzyl-N-alpha-methylbenzylamide can be used in conjugate addition reactions to substrates like tert-butyl (E)-crotonate. This is followed by in situ amination to produce 2-diazo-3-amino esters with high diastereoselectivity (>95% de). nih.gov

Iron-Catalyzed Radical Reactions: An iron-catalyzed diastereoselective synthesis of unnatural chiral (S)-α-amino acids with γ-quaternary carbon centers has been developed. This method uses an inexpensive iron salt as a catalyst and readily available starting materials. nih.gov

Lewis Acid Catalyzed Condensations: A highly diastereoselective three-component synthesis of syn α-hydroxy-β-amino esters can be achieved using a Lewis acid catalyst. This reaction starts from an aldehyde, benzylamine, and ketene (B1206846) silyl (B83357) acetals. nih.gov

Homologation of Ni(II) Complexes: The chemistry of Ni(II) complexes of amino acid Schiff bases is a widely used approach for the asymmetric synthesis of tailor-made amino acids. mdpi.comdntb.gov.ua This can involve alkylation, aldol, Mannich, and Michael addition reactions. mdpi.com

Enantioselective Catalysis

Enantioselective catalysis employs a chiral catalyst to favor the formation of one enantiomer. This is a highly efficient method for generating chiral molecules. acs.orgbohrium.com

Asymmetric Hydrogenation: Rhodium-based catalysts, such as Rh-TangPhos, have been successfully used for the asymmetric hydrogenation of itaconic acid derivatives to produce chiral 2-substituted succinic acids with excellent enantiomeric excess (up to 99% ee). nih.gov Iridium N,P-ligand catalyzed asymmetric hydrogenation of functionalized tetrasubstituted olefins is another efficient method for obtaining structurally diverse chiral succinate (B1194679) derivatives in high yields and excellent enantioselectivities. researchgate.net

Palladium-Catalyzed Reactions: Palladium-catalyzed asymmetric double hydroxycarbonylation of terminal alkynes provides a highly efficient route to chiral succinic acids. bohrium.com This relay catalysis strategy uses a Pd precursor with two distinct phosphine (B1218219) ligands in one pot. bohrium.com Additionally, palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids can yield chiral substituted succinates. acs.org

Organocatalysis: An enantioselective NHC-catalyzed β-protonation using a cooperative catalyst system has been developed for the efficient conversion of aryl-oxobutenoates to highly enantioenriched succinate derivatives. researchgate.net

Amidation Reactions for Decanoic Acid Incorporation

The final step in the synthesis of (2R)-2-decanamidobutanedioic acid is the formation of an amide bond between the chiral butanedioic acid moiety and decanoic acid. This N-acylation reaction requires efficient coupling reagents and optimized conditions to ensure high yields and prevent side reactions. arkat-usa.orgresearchgate.net

Advanced Coupling Reagents and Conditions

A variety of coupling reagents have been developed for amide bond formation, each with its own advantages. organic-chemistry.org

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used. iris-biotech.demdpi.com The addition of activators such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization and increase yields. arkat-usa.orgresearchgate.netiris-biotech.de

Phosphonium and Uronium Salts: Reagents like BOP, PyBOP, HBTU, and HATU are highly reactive and effective for difficult couplings. arkat-usa.orgmerckmillipore.com COMU® is a stable and highly reactive option often used in industrial applications. iris-biotech.de

Acid Halides: The use of acid fluorides, generated with reagents like TFFA, can be advantageous for coupling sterically hindered amino acids. iris-biotech.de

Boronic Acid Catalysts: (2-(Thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA) have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC, DIC | Widely used; often require additives to suppress side reactions. researchgate.netiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive; suitable for stepwise fragment coupling. arkat-usa.orgmerckmillipore.com |

| Uronium Salts | HBTU, HATU, HCTU, TBTU, COMU® | Strong activating reagents; preferred for both solution and solid-phase synthesis. iris-biotech.demerckmillipore.com |

| Acid Halides | TFFA (for acid fluorides) | More stable to hydrolysis and more reactive towards amines compared to acid chlorides. iris-biotech.de |

| Boronic Acid Catalysts | MIBA | Catalyzes direct amidation under mild conditions. organic-chemistry.org |

Adaptations for Solution-Phase and Solid-Phase Synthesis

The amidation reaction can be performed in either solution-phase or on a solid support (solid-phase synthesis, SPPS). acs.orgnii.ac.jp

Solution-Phase Synthesis: This traditional approach offers flexibility but can require more complex purification steps. researchgate.net It is suitable for the synthesis of small peptides and their derivatives. arkat-usa.org

Solid-Phase Peptide Synthesis (SPPS): SPPS simplifies the purification process as excess reagents and byproducts are removed by simple filtration. peptide.commdpi.com This method is particularly advantageous for the synthesis of larger peptides and for creating libraries of compounds. acs.orgresearchgate.net The choice of resin, such as Wang resin or chlorotrityl resin, is crucial for the success of SPPS. acs.orgmdpi.com

Chemoenzymatic Route Development for Stereocontrol and Efficiency

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. core.ac.ukrsc.org This approach is particularly valuable for achieving excellent stereocontrol in the synthesis of chiral molecules like (2R)-2-decanamidobutanedioic acid. nih.gov

Enzymes, such as lipases and acylases, can be used for the kinetic resolution of racemic mixtures or for the stereoselective acylation of amino acids. google.comtandfonline.comoup.com

Enzymatic Resolution: Racemic amino acids can be resolved by using enzymes that selectively act on one enantiomer. For example, acylases can hydrolyze the L-isomer of an N-acylamino acid, leaving the D-isomer unreacted. google.comoup.com This allows for the separation of the two enantiomers.

Lipase-Catalyzed Acylation: Lipases are versatile enzymes that can catalyze acylation reactions with high enantioselectivity in organic solvents. researchgate.netmdpi.com The choice of lipase (B570770), acyl donor, and solvent can significantly influence the reactivity and selectivity of the reaction. researchgate.netsnu.ac.kr For instance, Candida antarctica lipase B (CALB, often available as Novozym 435) is a highly efficient catalyst for the N-acylation of amino alcohols. nih.gov Low-temperature lipase-catalyzed transesterification can also be employed to prepare enantiomerically pure compounds. nih.gov

Nitrile Hydrolysis: Nitrilases can be used for the selective enzymatic hydrolysis of nitriles to produce optically active carboxylic acids, a process that can be advantageous when other functional groups in the molecule are sensitive to chemical hydrolysis conditions. researchgate.net

Table 2: Enzymes Used in Chemoenzymatic Synthesis of Chiral Amino Acid Derivatives

| Enzyme | Reaction Type | Application |

| Acylase | Hydrolysis | Resolution of racemic N-acylamino acids. google.comoup.com |

| Lipase | Acylation/Transesterification | Kinetic resolution of racemic alcohols and amines; enantioselective N-acylation. researchgate.netmdpi.comnih.gov |

| Nitrilase | Hydrolysis | Enantioselective hydrolysis of nitriles to carboxylic acids. researchgate.net |

| Reductases | Reduction | Highly enantioselective reduction of unsaturated carboxylic acids. rsc.org |

The development of chemoenzymatic routes offers a green and efficient alternative to purely chemical methods, often providing higher stereoselectivity under milder reaction conditions. core.ac.uk

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Studies of 2r 2 Decanamidobutanedioic Acid

Influence of N-Acyl Chain Length and Saturation on Biological Recognition

The N-acyl chain is a critical determinant of the biological activity of N-acyl amino acids. The length and degree of saturation of this chain significantly influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

The decanoyl group in (2R)-2-decanamidobutanedioic acid is a saturated ten-carbon chain. Studies on various N-acyl amino acids and lipopeptides have demonstrated that the length of the acyl chain can have a profound impact on biological recognition and potency. For instance, in some systems, there is an optimal chain length for activity, with both shorter and longer chains leading to a decrease in potency. This suggests that the binding site on the target protein has a specific size and shape that best accommodates a particular chain length. Altering the chain length from the ten carbons of the decanoyl group would likely modulate the biological activity of (2R)-2-decanamidobutanedioic acid.

Furthermore, the saturation of the acyl chain is another important factor. The introduction of double bonds (unsaturation) would change the shape and flexibility of the chain. A saturated chain like the decanoyl group is flexible and can adopt multiple conformations, whereas an unsaturated chain is more rigid in the vicinity of the double bond. This rigidity can either enhance or diminish binding, depending on whether the resulting conformation is favorable for interaction with the receptor.

The table below illustrates the hypothetical effect of N-acyl chain modifications on the biological activity of (2R)-2-decanamidobutanedioic acid, based on general principles observed in related N-acyl amino acids.

| N-Acyl Chain Moiety | Chain Length | Saturation | Predicted Impact on Biological Activity |

| Octanoyl | 8 | Saturated | Potentially reduced activity due to suboptimal hydrophobic interactions. |

| Decanoyl | 10 | Saturated | Reference activity level. |

| Dodecanoyl | 12 | Saturated | Activity may increase or decrease depending on the size of the binding pocket. |

| Oleoyl | 18 | Monounsaturated | Altered conformation and lipophilicity could lead to a significant change in activity. |

Role of the Butanedioic Acid Moiety in Molecular Binding

The butanedioic acid moiety of (2R)-2-decanamidobutanedioic acid is derived from aspartic acid. This part of the molecule is highly polar, featuring two carboxylic acid groups. These groups are typically ionized at physiological pH, conferring a negative charge to the molecule. This dicarboxylic acid feature is crucial for molecular binding and biological activity.

Research on analogs has shown that the aspartic acid substructure can be essential for activity. For example, in a study of N-acyl-aspartic acid dimethyl esters with antiproliferative properties, the L-aspartic acid moiety was found to be indispensable for both activity and selectivity. nih.gov This highlights the critical role of the dicarboxylic acid portion of the molecule.

The two carboxyl groups can act as hydrogen bond acceptors and donors, and as negatively charged centers, they can form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as lysine (B10760008) or arginine, within a protein's binding site. The specific spatial arrangement of these two carboxyl groups in the butanedioic acid moiety provides a distinct interaction footprint that is key to its recognition by a specific receptor or enzyme. Modification or removal of one or both of these carboxylic acid groups would be expected to drastically reduce or abolish biological activity due to the loss of these critical binding interactions.

Stereochemical Dependence of Biological Activity at the C2-Position

The stereochemistry at the alpha-carbon (C2-position) of the amino acid is a fundamental aspect of molecular recognition in biological systems. The "(2R)" designation in (2R)-2-decanamidobutanedioic acid indicates that the amino acid is D-aspartic acid. ebi.ac.uk This is significant because most naturally occurring amino acids in proteins are of the L-configuration.

The presence of a D-amino acid can have several important consequences for biological activity:

Receptor Specificity: Many receptors and enzymes are highly stereospecific. A molecule with a D-amino acid may bind to a different set of receptors than its L-amino acid counterpart, or it may exhibit a different mode of action (e.g., antagonist versus agonist). The specific three-dimensional arrangement of the substituents around the C2-chiral center is critical for the precise docking of the molecule into its binding site.

Metabolic Stability: Peptides and amino acid derivatives containing D-amino acids are often more resistant to degradation by proteases and other enzymes, which typically have a high specificity for L-amino acids. This can lead to a longer biological half-life and prolonged duration of action.

D-aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and plays a role in neurotransmission and hormone regulation. nih.govnih.gov Therefore, the (2R) stereochemistry of (2R)-2-decanamidobutanedioic acid is likely a key determinant of its biological function, targeting pathways regulated by D-aspartic acid or its derivatives. The corresponding (2S)-enantiomer (L-isomer) would be expected to have a significantly different biological activity profile.

| Isomer | Configuration at C2 | Predicted Biological Properties |

| (2R)-2-decanamidobutanedioic acid | R (D-aspartic acid) | Potential for specific interactions with targets recognizing D-amino acids; likely higher metabolic stability. |

| (2S)-2-decanamidobutanedioic acid | S (L-aspartic acid) | Interaction with targets recognizing L-amino acids; likely more susceptible to enzymatic degradation. |

Conformational Analysis and its Impact on Ligand-Target Interactions

The biological activity of a flexible molecule like (2R)-2-decanamidobutanedioic acid is not only dependent on its chemical structure but also on the three-dimensional shape, or conformation, it adopts to bind to its biological target. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand how these conformations relate to its activity.

(2R)-2-decanamidobutanedioic acid has several rotatable bonds, particularly in the decanoyl chain and the butanedioic acid backbone. This flexibility allows it to adopt a wide range of shapes. However, it is likely that only a specific subset of these conformations, often referred to as the "bioactive conformation," is responsible for its interaction with a receptor or enzyme.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD) are powerful tools for studying the conformation of molecules in solution. acs.org For example, NMR can provide information about the proximity of different atoms in the molecule, which helps in defining its three-dimensional structure. Conformational analysis of related lipopeptides has revealed the presence of specific secondary structures, such as helices, that are stabilized by intramolecular hydrogen bonds and are crucial for their biological function. acs.org Understanding the preferred conformations of (2R)-2-decanamidobutanedioic acid is therefore essential for a complete picture of its structure-interaction relationship.

Computational Chemistry Approaches for SAR Prediction and Validation

Computational chemistry provides a powerful and complementary approach to experimental studies for understanding SAR and SIR. pharmpharm.ruresearchgate.net Methods such as molecular mechanics, quantum mechanics, and molecular docking can be used to model (2R)-2-decanamidobutanedioic acid and its interactions with a biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor or enzyme. researchgate.net For (2R)-2-decanamidobutanedioic acid, docking studies could be used to place the molecule into a hypothesized binding site and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This can help to explain the experimental SAR data, for instance, why a decanoyl chain is optimal for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a series of analogs of (2R)-2-decanamidobutanedioic acid, it would be possible to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand and its receptor over time. This can provide insights into the conformational changes that occur upon binding and the stability of the ligand-receptor complex.

These computational approaches can guide the design of new analogs with improved potency and selectivity, thereby accelerating the process of drug discovery and development. By combining computational predictions with experimental validation, a comprehensive understanding of the SAR of (2R)-2-decanamidobutanedioic acid can be achieved.

Molecular Mechanisms of Action and Cellular Target Elucidation of 2r 2 Decanamidobutanedioic Acid

In Vitro Receptor Binding and Ligand Displacement Assays

There is no available data from in vitro receptor binding or ligand displacement assays specifically investigating (2R)-2-decanamidobutanedioic acid. Consequently, its affinity and selectivity for any known receptor remain undetermined.

Enzyme Inhibition and Modulation Kinetics

No studies have been published detailing the inhibitory or modulatory effects of (2R)-2-decanamidobutanedioic acid on any specific enzymes. Therefore, kinetic parameters such as IC₅₀ or Kᵢ values are not available.

Modulation of Intracellular Signaling Pathways

Kinase Cascades and Phosphorylation Events

There is no evidence to suggest that (2R)-2-decanamidobutanedioic acid modulates any kinase cascades or specific phosphorylation events within cells.

G-Protein Coupled Receptor (GPCR) Signaling and Effector Modulation

The interaction of (2R)-2-decanamidobutanedioic acid with any G-protein coupled receptors or its effect on downstream signaling pathways has not been documented.

Nuclear Receptor Interactions and Transcriptional Regulation

There is no information regarding the ability of (2R)-2-decanamidobutanedioic acid to interact with nuclear receptors or to regulate gene transcription.

Identification of Direct Protein Targets via Affinity Proteomics

No affinity proteomics studies have been conducted to identify the direct protein binding partners of (2R)-2-decanamidobutanedioic acid.

Global Gene Expression Profiling in Response to Compound Treatment

To understand the comprehensive impact of (2R)-2-decanamidobutanedioic acid on cellular function, a global gene expression profiling study would be conducted. This approach measures the activity of thousands of genes at once, providing a snapshot of the cellular response to the compound. wikipedia.org By comparing the gene expression of treated cells to untreated (control) cells, researchers can identify which genes and, consequently, which cellular pathways are affected. The primary technologies for this are DNA microarrays and RNA sequencing (RNA-seq).

DNA Microarrays: This technique involves a collection of microscopic DNA spots attached to a solid surface, where each spot represents a single gene. wikipedia.org Messenger RNA (mRNA) is extracted from both treated and control cells, converted to more stable complementary DNA (cDNA), and labeled with different fluorescent dyes (e.g., Cy3 and Cy5). wikipedia.org These labeled samples are then hybridized to the microarray. The intensity of the fluorescence at each spot indicates the level of expression of the corresponding gene, allowing for a comparison between the treated and control samples. wikipedia.org

RNA-Sequencing (RNA-seq): A more modern and comprehensive approach, RNA-seq, involves next-generation sequencing (NGS) to directly determine the nucleotide sequence of all RNA molecules in a sample. nih.govbio-rad.com This method not only quantifies gene expression with high accuracy but can also identify novel transcripts, splice variants, and other RNA-based regulatory mechanisms that microarrays cannot detect. nih.gov The process generally involves isolating RNA, converting it to a library of cDNA fragments, and then sequencing this library on a high-throughput platform. bio-rad.com Bioinformatic analysis is then used to map the sequence reads to a reference genome and quantify the expression level for each gene. nih.govqiagen.com

The data generated from either method would be analyzed to identify genes that are significantly upregulated or downregulated in response to (2R)-2-decanamidobutanedioic acid. This can reveal the compound's mechanism of action, potential therapeutic targets, and any off-target effects. nih.govspringernature.com For instance, if genes involved in a particular metabolic pathway, like the tricarboxylic acid (TCA) cycle, are consistently altered, it would suggest the compound interacts with that pathway. nih.gov

Hypothetical Gene Expression Changes Induced by (2R)-2-decanamidobutanedioic Acid

The following interactive table illustrates the type of data that would be generated from a global gene expression analysis. The genes listed are for illustrative purposes to show how findings would be presented.

| Gene Symbol | Fold Change | p-value | Putative Function |

| HMGCR | -2.5 | 0.001 | 3-hydroxy-3-methylglutaryl-CoA reductase, rate-limiting enzyme in cholesterol synthesis. |

| SREBF2 | -2.1 | 0.003 | Sterol regulatory element-binding protein 2, a transcription factor that activates genes involved in cholesterol synthesis. |

| LDLR | +3.0 | <0.001 | Low-density lipoprotein receptor, mediates the endocytosis of cholesterol-rich LDL. |

| CYP7A1 | +2.8 | 0.002 | Cholesterol 7-alpha-hydroxylase, a rate-limiting enzyme in bile acid synthesis. |

| TNF | -1.8 | 0.015 | Tumor necrosis factor, a pro-inflammatory cytokine. |

| IL6 | -2.0 | 0.011 | Interleukin-6, a cytokine with roles in inflammation and the immune response. |

Investigations of Subcellular Localization and Intracellular Trafficking

Determining where a compound is located within a cell is crucial for understanding its function and identifying its direct molecular targets. Investigations into the subcellular localization and intracellular trafficking of (2R)-2-decanamidobutanedioic acid would typically involve fluorescent microscopy techniques.

The primary method would be to use a fluorescently labeled version of the compound. This involves chemical synthesis to attach a fluorescent molecule (a fluorophore) to (2R)-2-decanamidobutanedioic acid. nih.gov The choice of fluorophore is critical and depends on factors like brightness, stability, and the wavelength of light used for excitation and detection to minimize background fluorescence from the cell itself. evidentscientific.com Commonly used fluorophores include fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives. evidentscientific.comnih.gov

Once the fluorescently tagged compound is synthesized, it can be introduced to living cells in culture. The movement and final destination of the compound can then be visualized using a high-powered microscope, most commonly a confocal laser scanning microscope. nih.gov Confocal microscopy allows for the acquisition of high-resolution images from a thin focal plane, effectively removing out-of-focus light and enabling the three-dimensional reconstruction of the cell. nih.gov

To identify the specific organelles where the compound accumulates, co-localization experiments are performed. This involves simultaneously staining known cellular compartments with different colored fluorescent dyes. For example, mitochondria can be labeled with a red fluorescent probe, the endoplasmic reticulum with a green one, and the nucleus with a blue one. If the fluorescently labeled (2R)-2-decanamidobutanedioic acid (e.g., with a yellow fluorophore) accumulates in the mitochondria, the yellow and red signals would overlap, indicating its presence in that organelle. nih.gov

The intracellular trafficking, or the movement of the compound over time, can be tracked using live-cell imaging. frontiersin.org By capturing images at regular intervals, a time-lapse video can be created to follow the compound's path from the moment it enters the cell, through various compartments, to its final destination. nih.gov This can reveal important information about its mechanism of uptake (e.g., passive diffusion, active transport) and any subsequent processing or sequestration within the cell. nih.govnih.govmdpi.com

Preclinical Pharmacological Investigations and Biological Effects in Advanced Model Systems

In Vivo Exploratory Studies in Non-Human Animal Models:Animal studies are crucial for understanding the potential therapeutic effects and mechanisms of a compound in a living organism. The lack of published in vivo research for (2R)-2-decanamidobutanedioic acid means that critical information is missing, such as:

Biomarker Discovery and Validation for Pathway Engagement

No data is available on biomarker discovery or validation for pathway engagement related to (2R)-2-decanamidobutanedioic acid.

Investigations into Specific Physiological Systems and Homeostasis

There are no published investigations into the effects of (2R)-2-decanamidobutanedioic acid on specific physiological systems or its role in maintaining homeostasis.

Metabolic Fate and Biotransformation Pathways of 2r 2 Decanamidobutanedioic Acid in Research Models

In Vitro Metabolic Stability Profiling in Hepatic Microsomes and Primary Hepatocytes

There is currently no publicly available data regarding the in vitro metabolic stability of (2R)-2-decanamidobutanedioic acid in either hepatic microsomes or primary hepatocytes. Such studies are crucial in early drug discovery to predict the metabolic clearance of a compound in the liver. thermofisher.comadmescope.com Typically, these assays involve incubating the compound with liver fractions and measuring its disappearance over time to determine parameters like half-life (t½) and intrinsic clearance (Clint). frontiersin.org The absence of this data means that the rate at which (2R)-2-decanamidobutanedioic acid is metabolized by the liver remains unknown.

Identification and Structural Characterization of Major Metabolites

Without in vitro or in vivo metabolism studies, the major metabolites of (2R)-2-decanamidobutanedioic acid have not been identified or structurally characterized. The metabolic process, broadly divided into Phase I and Phase II reactions, typically modifies a parent compound to facilitate its excretion. nih.govwikipedia.org Phase I reactions often introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility. reactome.org The specific chemical structure of any metabolites resulting from these processes for (2R)-2-decanamidobutanedioic acid is yet to be determined.

Role of Specific Enzyme Systems in Biotransformation (e.g., Cytochrome P450 Enzymes, Hydrolases)

The specific enzyme systems responsible for the biotransformation of (2R)-2-decanamidobutanedioic acid are unknown. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are major players in Phase I metabolism, catalyzing a variety of oxidative reactions. wikipedia.orgnih.govmdpi.com Given the structure of (2R)-2-decanamidobutanedioic acid, which includes an amide bond, hydrolases could also play a significant role in its metabolism. However, without experimental data, the involvement of these or other enzyme families like flavin-containing monooxygenases (FMOs) or alcohol and aldehyde dehydrogenases remains speculative. admescope.com

Stereoselective Metabolic Transformations

Information regarding stereoselective metabolic transformations of (2R)-2-decanamidobutanedioic acid is not available. Since the compound has a chiral center at the 2R position, it is plausible that its metabolism could be stereoselective, meaning that one stereoisomer is metabolized at a different rate or via a different pathway than another. nih.govnews-medical.net This phenomenon can have significant implications for the pharmacological activity and safety profile of a chiral drug. researchgate.net However, in the absence of specific research on this compound, any discussion of stereoselective metabolism would be purely hypothetical.

Prodrug Design Concepts for Research Delivery and Target Exposure

There are no published prodrug design concepts specifically for (2R)-2-decanamidobutanedioic acid. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. wikipedia.org This strategy is often employed to improve properties such as solubility, permeability, and targeted delivery. nih.govresearchgate.net For a compound like (2R)-2-decanamidobutanedioic acid, which contains carboxylic acid groups, esterification is a common prodrug approach to enhance lipophilicity and cell membrane permeability. nih.gov However, without specific research, any proposed prodrug strategy for this compound would be theoretical.

Advanced Analytical and Biophysical Methodologies for Research on 2r 2 Decanamidobutanedioic Acid

High-Resolution Mass Spectrometry for Metabolite Identification and Quantitative Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and quantification of metabolites like "(2R)-2-decanamidobutanedioic acid" in biological systems. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing the target analyte from a multitude of endogenous molecules. nih.govresearchgate.net

In a typical workflow, a biological sample is prepared and introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for initial separation. The high resolving power of the mass spectrometer allows for the confident identification of "(2R)-2-decanamidobutanedioic acid" based on its precise mass-to-charge ratio (m/z). animbiosci.org Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions, providing a structural fingerprint of the molecule. spectroscopyonline.com This fragmentation pattern can be compared to that of a synthetic standard for unambiguous identification.

For quantitative profiling, stable isotope-labeled internal standards of "(2R)-2-decanamidobutanedioic acid" are often employed to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision. nih.gov

Table 1: Illustrative HRMS Data for (2R)-2-Decanamidobutanedioic Acid

| Parameter | Value |

| Chemical Formula | C₁₄H₂₅NO₅ |

| Monoisotopic Mass | 287.1733 u |

| Observed m/z (M+H)⁺ | 288.1806 |

| Mass Accuracy (ppm) | < 2 |

| Key MS/MS Fragments (m/z) | 156.1332, 130.0863, 116.0706 |

This table presents hypothetical data based on the known structure of the compound and typical performance of HRMS instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of molecules in solution. csic.es For "(2R)-2-decanamidobutanedioic acid," NMR can provide critical insights into its conformational preferences and how it interacts with its biological targets. nih.gov

Conformational analysis by NMR involves the measurement of various parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). researchgate.net These parameters provide information about the torsion angles within the molecule, helping to define its preferred shape in solution. Two-dimensional NMR experiments, such as COSY and HSQC, are used to assign the proton and carbon signals, which is the first step in any detailed structural analysis. chemrxiv.org

When studying ligand-target interactions, NMR can be used to identify the binding interface and determine the affinity of the interaction. nih.govnih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for detecting weak interactions. gu.se Chemical shift perturbation (CSP) mapping, where changes in the chemical shifts of the target protein are monitored upon addition of "(2R)-2-decanamidobutanedioic acid," can pinpoint the specific amino acid residues involved in binding. mdpi.com

Table 2: Illustrative NMR Parameters for Conformational Analysis of (2R)-2-Decanamidobutanedioic Acid

| NMR Parameter | Observed Value/Effect | Structural Implication |

| ³J(H,H) Coupling Constants | Specific values for vicinal protons | Information on dihedral angles along the carbon backbone |

| NOE Cross-peaks | Observed between specific protons | Proximity of protons in space, defining folding |

| Chemical Shift Perturbations | Changes in protein signals upon ligand binding | Identification of the binding site on the target protein |

This table illustrates the types of data obtained from NMR experiments and their interpretation in the context of studying "(2R)-2-decanamidobutanedioic acid."

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are complementary biophysical techniques used to characterize the binding of a ligand, such as "(2R)-2-decanamidobutanedioic acid," to its target molecule.

SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface. nih.govox.ac.uk This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govnicoyalife.com By flowing different concentrations of "(2R)-2-decanamidobutanedioic acid" over the immobilized target, a full kinetic profile of the interaction can be obtained.

ITC, on the other hand, directly measures the heat change that occurs upon binding. wikipedia.orgnih.gov In an ITC experiment, a solution of "(2R)-2-decanamidobutanedioic acid" is titrated into a solution containing the target molecule. The heat released or absorbed is measured, allowing for the determination of the binding enthalpy (ΔH), binding stoichiometry (n), and the binding affinity (Kₐ). umich.eduhud.ac.ukresearchgate.net Combining the enthalpy with the binding affinity allows for the calculation of the Gibbs free energy (ΔG) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.

Table 3: Illustrative Binding Data for (2R)-2-Decanamidobutanedioic Acid with a Hypothetical Target

| Technique | Parameter | Value |

| SPR | kₐ (M⁻¹s⁻¹) | 1 x 10⁵ |

| kₑ (s⁻¹) | 1 x 10⁻³ | |

| Kₑ (nM) | 10 | |

| ITC | n (stoichiometry) | 1:1 |

| Kₐ (M⁻¹) | 1 x 10⁸ | |

| ΔH (kcal/mol) | -8.5 | |

| ΔG (kcal/mol) | -10.9 | |

| -TΔS (kcal/mol) | -2.4 |

This table provides an example of the kind of quantitative data that can be obtained from SPR and ITC experiments.

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Protein Complex Structure Elucidation

To understand the precise molecular interactions between "(2R)-2-decanamidobutanedioic acid" and its protein target at an atomic level, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. nih.govdrughunter.com

X-ray crystallography requires the formation of a well-ordered crystal of the ligand-protein complex. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the complex can be built and refined. rcsb.orgmdpi.com The final structure reveals the exact orientation of "(2R)-2-decanamidobutanedioic acid" within the binding pocket and the specific hydrogen bonds, hydrophobic interactions, and other forces that mediate the interaction.

Cryo-EM is a powerful alternative, particularly for large protein complexes or those that are difficult to crystallize. nih.govformulationbio.com In cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice and then imaged in a transmission electron microscope. technologynetworks.comnih.gov Thousands of individual particle images are then computationally averaged and reconstructed to generate a three-dimensional density map of the complex. mdpi.com Recent advances in cryo-EM have enabled the determination of ligand-protein structures at near-atomic resolution.

Table 4: Illustrative Structural Data for a (2R)-2-Decanamidobutanedioic Acid-Protein Complex

| Technique | Resolution (Å) | Key Interacting Residues | Type of Interaction |

| X-ray Crystallography | 1.8 | Tyr88, Arg124, Phe172 | Hydrogen bond, Salt bridge, Hydrophobic |

| Cryo-EM | 3.2 | Tyr88, Arg124, Phe172 | Hydrogen bond, Salt bridge, Hydrophobic |

This table illustrates the type of structural information that can be derived from X-ray crystallography and cryo-EM studies.

Advanced Fluorescence Spectroscopy and Live-Cell Imaging for Cellular Dynamics and Localization

To study the behavior of "(2R)-2-decanamidobutanedioic acid" within a cellular context, advanced fluorescence spectroscopy and live-cell imaging techniques are employed. These methods require a fluorescently labeled version of the compound or a fluorescent reporter system that responds to its presence or activity.

Techniques such as Förster Resonance Energy Transfer (FRET) can be used to monitor the binding of a fluorescently labeled "(2R)-2-decanamidobutanedioic acid" to its target protein in living cells. Fluorescence Correlation Spectroscopy (FCS) can provide information on the diffusion and concentration of the fluorescently labeled compound within different cellular compartments.

Live-cell imaging using confocal or super-resolution microscopy allows for the direct visualization of the subcellular localization of a fluorescently tagged "(2R)-2-decanamidobutanedioic acid". This can reveal where the compound accumulates in the cell and whether it co-localizes with specific organelles or its target protein, providing crucial information about its mechanism of action.

Table 5: Illustrative Cellular Imaging Data for Fluorescently Labeled (2R)-2-Decanamidobutanedioic Acid

| Technique | Observation | Interpretation |

| Confocal Microscopy | Punctate fluorescence in the cytoplasm | Localization to specific cytoplasmic structures or vesicles |

| FRET | High FRET efficiency upon co-expression of target | Direct interaction with the target protein in the cellular environment |

| FCS | Slower diffusion in the nucleus compared to cytoplasm | Potential binding to nuclear components or altered mobility |

This table provides examples of observations from cellular imaging and their potential interpretations.

Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantitative Analysis in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark method for the highly sensitive and selective quantification of small molecules like "(2R)-2-decanamidobutanedioic acid" in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govmdpi.com

The method involves chromatographic separation of the analyte from matrix components, followed by ionization and detection by a tandem mass spectrometer. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of "(2R)-2-decanamidobutanedioic acid" is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective detection method minimizes interference from other compounds in the matrix, leading to excellent sensitivity and specificity. lipidmaps.org

A calibration curve is constructed using known concentrations of the analyte and an internal standard to enable accurate quantification. The method is validated for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ) to ensure reliable results.

Table 6: Illustrative LC-MS/MS Method Parameters and Performance for (2R)-2-Decanamidobutanedioic Acid in Human Plasma

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transition | 288.2 → 156.1 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Linear Range | 0.5 - 500 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

This table presents typical parameters and performance characteristics for a validated LC-MS/MS assay.

Potential Research Applications and Future Directions for 2r 2 Decanamidobutanedioic Acid

Development as a Molecular Probe for Fundamental Biological Processes

Currently, there are no published studies that have developed or utilized (2R)-2-decanamidobutanedioic acid as a molecular probe. The design of a molecular probe typically involves the incorporation of a reporter group (e.g., a fluorophore, biotin, or a photo-crosslinker) to enable the detection and characterization of its interactions with biological macromolecules.

Future research could focus on synthesizing derivatives of (2R)-2-decanamidobutanedioic acid that incorporate such reporter groups. These probes could then be used to investigate its uptake, subcellular localization, and potential binding partners within cells. For instance, a fluorescently labeled version could be used in microscopy studies to visualize its distribution, while a biotinylated analogue could be employed in pull-down assays coupled with mass spectrometry to identify interacting proteins.

Utilization in Cellular Pathway Deconvolution Studies

The specific cellular pathways modulated by (2R)-2-decanamidobutanedioic acid have not been elucidated in the available literature. Its structural similarity to endogenous N-acyl amino acids suggests potential involvement in lipid metabolism or signaling pathways.

A hypothetical research program to investigate its role in cellular pathways would involve treating cells with the compound and subsequently performing transcriptomic (e.g., RNA-seq) and proteomic analyses to identify changes in gene and protein expression. Such an approach could reveal which cellular signaling or metabolic pathways are perturbed by the presence of (2R)-2-decanamidobutanedioic acid, providing clues to its mechanism of action.

Application in Novel Biological Target Validation Research

There is no evidence in the scientific literature of (2R)-2-decanamidobutanedioic acid being used for the validation of novel biological targets. Target validation is a critical step in drug discovery that aims to confirm that modulation of a specific biological molecule (the target) will have a therapeutic effect.

Should future studies identify a specific biological target for (2R)-2-decanamidobutanedioic acid, the compound could then be used as a chemical tool to validate this target. For example, if it were found to inhibit a particular enzyme, researchers could use it to study the physiological consequences of inhibiting that enzyme in cellular and animal models of disease.

Exploration of New Biological Roles in Complex Disease Models (Research-focused)

The role of (2R)-2-decanamidobutanedioic acid in any complex disease models has not been reported. A patent application mentions its potential use as a permeation enhancer for the oral delivery of peptides, such as GLP-1 agonists used in diabetes treatment. This suggests a potential application in pharmaceutical formulation rather than a direct therapeutic role in a disease model.

Future research could explore the effects of (2R)-2-decanamidobutanedioic acid in various disease models, such as those for metabolic disorders, inflammatory diseases, or neurological conditions. These studies would be essential to determine if the compound itself has any disease-modifying properties.

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Specificity

As the biological targets and mechanisms of action of (2R)-2-decanamidobutanedioic acid are currently unknown, there are no reports on the rational design and synthesis of analogues with enhanced specificity.

Once a primary biological target is identified, medicinal chemists could embark on a structure-activity relationship (SAR) study. This would involve synthesizing a library of analogues by modifying the decanoyl chain length, the stereochemistry of the aspartic acid moiety, or the carboxylic acid groups. These new compounds would then be tested for their potency and selectivity towards the identified target, with the goal of developing more specific and effective molecules.

Integration with Systems Biology and Multi-Omics Approaches

The integration of (2R)-2-decanamidobutanedioic acid with systems biology and multi-omics approaches is a field ripe for future exploration, with no current studies available. Systems biology aims to understand the complex interactions within biological systems as a whole.

A systems-level investigation of (2R)-2-decanamidobutanedioic acid would involve a multi-omics approach where cells or organisms are treated with the compound, followed by the collection of data from various "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. The integrated analysis of these large datasets could provide a holistic view of the compound's effects on the biological system and help to generate new hypotheses about its function.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2R)-2-decanamidobutanedioic acid, and what challenges exist in achieving high yields?

- Methodological Answer : The synthesis of (2R)-configured compounds often involves enantioselective acylation or peptide coupling. For example, highlights that C-terminal deprotection of (2R)-aziridine-2-carboxylic acid derivatives can be achieved under acidic conditions (e.g., TFA), yielding high-purity products (>80%). However, N-terminal deprotection remains challenging due to side reactions, requiring alternative strategies such as orthogonal protecting groups (e.g., Fmoc/Boc) or selective enzymatic cleavage . Key challenges include avoiding racemization during deprotection and optimizing solvent systems (e.g., DCM/DMF mixtures) to stabilize intermediates.

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of (2R)-2-decanamidobutanedioic acid?

- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) with a hexane/isopropanol gradient is recommended for resolving enantiomers. Polarimetry and circular dichroism (CD) spectroscopy can corroborate optical activity. and emphasize the use of -NMR and -NMR with chiral shift reagents (e.g., Eu(hfc)) to confirm stereochemistry. Mass spectrometry (HRMS-ESI) is critical for verifying molecular integrity, particularly when distinguishing between diastereomers .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when confirming the structure of (2R)-2-decanamidobutanedioic acid?

- Methodological Answer : Contradictory NMR or MS data often arise from impurities or residual solvents. and recommend systematic validation:

Reproducibility : Repeat experiments under standardized conditions (e.g., deuterated solvents, controlled temperature).

Cross-validation : Compare results with computational predictions (e.g., DFT-calculated -NMR shifts via Gaussian software).

Statistical analysis : Apply principal component analysis (PCA) to batch data to identify outliers .

- Example: If -NMR shows unexpected splitting, use 2D-COSY or HSQC to rule out coupling artifacts.

Q. What strategies are recommended for incorporating (2R)-2-decanamidobutanedioic acid into peptide analogs without compromising biological activity?

- Methodological Answer : suggests using solid-phase peptide synthesis (SPPS) with a pre-functionalized (2R)-residue to avoid racemization. Key steps:

Protection : Employ tert-butyl esters for carboxyl groups and Alloc for amines.

Coupling : Use HATU/DIPEA in DMF for efficient amide bond formation.

Deprotection : Apply Pd(PPh) for Alloc removal under mild conditions.

- Biological activity retention requires maintaining stereochemical integrity during conjugation, verified via competitive ELISA or SPR binding assays .

Q. How does the stereochemistry of (2R)-2-decanamidobutanedioic acid influence its stability in aqueous buffers?

- Methodological Answer : The (2R) configuration enhances stability due to reduced steric hindrance in the gauche conformation. Accelerated degradation studies (e.g., 40°C, pH 7.4 PBS) combined with chiral HPLC analysis reveal a half-life >48 hours. supports using Arrhenius kinetics to model degradation pathways, while MD simulations (AMBER) predict hydrogen-bonding interactions that stabilize the molecule .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response data involving (2R)-2-decanamidobutanedioic acid in enzymatic assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a sigmoidal model (). emphasizes reporting , Hill slopes, and 95% confidence intervals. For IC determination, validate assays with positive controls (e.g., known inhibitors) in triplicate .

Tables for Key Methodological Comparisons

| Synthetic Challenge | Optimized Solution | Key Reference |

|---|---|---|

| N-terminal deprotection | Enzymatic cleavage (e.g., thrombin protease) | |

| Racemization during coupling | Low-temperature (-20°C) SPPS with HATU | |

| Solubility in aqueous systems | Co-solvents (e.g., 10% DMSO in PBS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.